molecular formula C7H7Cl2N3S B1143785 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS No. 13124-11-3

2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B1143785
CAS No.: 13124-11-3
M. Wt: 236.12
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dichlorophenyl group attached to a thiosemicarbazide moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isothiocyanate
  • 2,4-Dichlorophenoxyacetic acid
  • 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile

Uniqueness

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide stands out due to its unique combination of a dichlorophenyl group and a thiosemicarbazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJTBCYRWJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927139
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13124-11-3
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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